molecular formula C15H15N3O3 B2428368 4-[3-(pyrimidin-2-yloxy)benzoyl]morpholine CAS No. 1251564-37-0

4-[3-(pyrimidin-2-yloxy)benzoyl]morpholine

Cat. No.: B2428368
CAS No.: 1251564-37-0
M. Wt: 285.303
InChI Key: QCIPYRRQZIAHBE-UHFFFAOYSA-N
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Description

4-[3-(pyrimidin-2-yloxy)benzoyl]morpholine is a chemical compound that has garnered attention in scientific research due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a morpholine ring, a pyrimidine moiety, and a phenyl group connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyrimidin-2-yloxy)benzoyl]morpholine typically involves the reaction of 3-(pyrimidin-2-yloxy)benzoic acid with morpholine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 3-(pyrimidin-2-yloxy)benzoic acid and morpholine.

    Coupling Agent: Commonly used agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as recrystallization or chromatography to obtain high-purity product.

    Quality Control: Ensuring the consistency and quality of the final product through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyrimidin-2-yloxy)benzoyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or pyrimidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, dimethylformamide, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(pyrimidin-2-yloxy)benzoyl]morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanol: A related compound with a hydroxyl group instead of a methanone linkage.

    Morpholino(3-(pyrimidin-2-yloxy)phenyl)amine: Contains an amine group in place of the methanone linkage.

    Morpholino(3-(pyrimidin-2-yloxy)phenyl)carboxylic acid: Features a carboxylic acid group instead of the methanone linkage.

Uniqueness

4-[3-(pyrimidin-2-yloxy)benzoyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

morpholin-4-yl-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14(18-7-9-20-10-8-18)12-3-1-4-13(11-12)21-15-16-5-2-6-17-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIPYRRQZIAHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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